N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 has been shown to selectively inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases.
作用機序
DFP-10825 selectively inhibits the activity of a specific protein by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal function, leading to the inhibition of disease progression. The exact mechanism of action of DFP-10825 is still being studied, but it is believed to involve the disruption of protein-protein interactions that are necessary for disease progression.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a number of biochemical and physiological effects. In cancer cells, DFP-10825 inhibits cell growth and induces apoptosis, or programmed cell death. In animal models of inflammatory disorders, DFP-10825 reduces inflammation and improves disease symptoms. Additionally, DFP-10825 has been shown to have minimal toxicity in animal studies, suggesting its potential safety for use in humans.
実験室実験の利点と制限
DFP-10825 has a number of advantages for use in lab experiments. Its high purity and yield make it suitable for use in a variety of assays and experiments. Additionally, its selective inhibition of a specific protein makes it a useful tool for studying the role of this protein in disease progression. However, DFP-10825 is still in the early stages of development, and its potential limitations for use in lab experiments are still being studied.
将来の方向性
There are a number of future directions for the study of DFP-10825. One area of focus is the development of more potent and selective inhibitors of the target protein. Additionally, the potential therapeutic applications of DFP-10825 in other diseases are still being explored. Finally, the safety and efficacy of DFP-10825 in human clinical trials are still being studied, with the hope that it may one day be used as a treatment for cancer and inflammatory disorders.
合成法
The synthesis of DFP-10825 involves a multi-step process that begins with the reaction of 2,4-difluoroaniline and 1-bromo-2-chloroethane to produce N-(2,4-difluorophenyl)-2-chloroethylamine. This intermediate is then reacted with piperidine to produce N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, or DFP-10825. The synthesis of DFP-10825 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
DFP-10825 has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of a specific protein, which is involved in the progression of various diseases, including cancer and inflammatory disorders. DFP-10825 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, DFP-10825 has been shown to reduce inflammation in animal models of inflammatory disorders, suggesting its potential use in the treatment of these diseases.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-piperidin-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O/c15-11-4-5-13(12(16)10-11)18-14(20)17-6-9-19-7-2-1-3-8-19/h4-5,10H,1-3,6-9H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJJPGQKIFVTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。